

3,3-Difluoro-1-methylcyclobutanecarboxylic acid structural analysis

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Compound of Interest

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An In-depth Technical Guide to the Structural Analysis of **3,3-Difluoro-1-methylcyclobutanecarboxylic Acid**

Introduction: The Significance of a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for gem-dimethyl or carbonyl groups, offering a stable, sterically constrained scaffold that can enhance pharmacological profiles.

This guide provides a comprehensive structural analysis of a key exemplar: **3,3-Difluoro-1-methylcyclobutanecarboxylic acid**. As a senior application scientist, my objective is to move beyond mere data reporting and delve into the causality behind the analytical choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the synergistic application of spectroscopic and spectrometric techniques to unambiguously elucidate and confirm the structure of this important building block.

Molecular Overview and Synthesis Context

A foundational understanding begins with the molecule's basic properties and its synthetic origin.

Molecular Identity:

- Systematic Name: 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid[1][2]
- Molecular Formula: C₆H₈F₂O₂[2][3]
- Molecular Weight: 150.12 g/mol [2][3]

Caption: 2D Structure of **3,3-Difluoro-1-methylcyclobutane carboxylic acid**.

Synthetic Pathway: A Conceptual Workflow

While numerous synthetic routes exist, a common industrial approach involves a multi-step process beginning with readily available materials.[4] Understanding the synthesis provides context for potential impurities and the final molecular architecture.



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Caption: High-level synthetic workflow for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of the fluorine atoms. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. The key is to recognize that the gem-difluoro group induces complexity in the adjacent methylene protons through multi-

bond couplings.

- Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically around δ 10-13 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange.
- Cyclobutane Methylene Protons (-CH₂-): The four protons at the C2 and C4 positions are diastereotopic and will exhibit complex multiplets between δ 2.5 and 3.5 ppm. They will show geminal coupling to each other and complex vicinal coupling to the fluorine atoms (³JHF).
- Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, likely around δ 1.5 ppm. The absence of coupling confirms its attachment to the quaternary C1 carbon.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton and provides direct evidence of fluorination through carbon-fluorine coupling.

- Carboxylic Carbon (-COOH): A signal in the δ 175-180 ppm range is characteristic of a carboxylic acid.[5]
- Difluorinated Carbon (-CF₂-): This is the most diagnostic signal. It appears as a triplet due to the large one-bond C-F coupling (¹JCF), typically in the range of δ 115-125 ppm.[6][7]
- Quaternary Carbon (C1): The carbon atom bonded to the methyl and carboxyl groups will appear as a singlet around δ 40-50 ppm.
- Methylene Carbons (-CH₂-): The C2 and C4 carbons are equivalent and will appear as a triplet due to two-bond C-F coupling (²JCF), expected in the δ 35-45 ppm range.[6]
- Methyl Carbon (-CH₃): An upfield singlet around δ 20-25 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. For the parent compound 3,3-difluorocyclobutanecarboxylic acid, the two fluorine atoms are diastereotopic and appear as two distinct doublets of doublets, coupling to each other (geminal

$^2J_{HF}$) and the adjacent protons.[6] For the C1-methylated analog, a similar complex pattern is anticipated, confirming the gem-difluoro substitution.

| Table 1: Summary of Predicted NMR Spectroscopic Data | | :--- | :--- | :--- | :--- | | Nucleus | Functional Group | Predicted Chemical Shift (δ , ppm) | Multiplicity & Key Couplings | | 1H - COOH | 10.0 - 13.0 | Broad Singlet | | | -CH₂- (Ring) | 2.5 - 3.5 | Complex Multiplet (H-H, H-F coupling) | | | -CH₃ | ~1.5 | Singlet | | ^{13}C | -COOH | 175 - 180 | Singlet | | | -CF₂- | 115 - 125 | Triplet ($^1J_{CF} \approx 280$ Hz) | | | -C(CH₃)(COOH)- | 40 - 50 | Singlet | | | -CH₂- (Ring) | 35 - 45 | Triplet ($^2J_{CF} \approx 25$ Hz) | | | -CH₃ | 20 - 25 | Singlet | | ^{19}F | -CF₂- | -80 to -100 | Complex Multiplet (F-F, F-H coupling) |

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3,3-difluoro-1-methylcyclobutanecarboxylic acid** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ^{13}C and the quaternary carbons.
- ^{19}F Acquisition: Acquire a proton-decoupled ^{19}F spectrum, referencing it to an appropriate standard (e.g., CFCl₃).
- Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

- O-H Stretch: The carboxylic acid O-H bond presents as a very broad and strong absorption band spanning from approximately 3300 cm^{-1} down to 2500 cm^{-1} .^{[5][8]} This distinctive broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
- C-H Stretch: Absorptions just below 3000 cm^{-1} (typically $2850\text{-}2980\text{ cm}^{-1}$) confirm the presence of sp^3 -hybridized C-H bonds in the methyl and cyclobutane ring groups.^[8]
- C=O Stretch: A very strong, sharp absorption band around 1710 cm^{-1} is definitive for the carbonyl group of a saturated carboxylic acid dimer.^{[5][9]}
- C-F Stretch: Strong, characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1300 cm^{-1} and 1100 cm^{-1} . These bands confirm the presence of fluorination.

| Functional Group | Expected Frequency (cm^{-1}) | Vibrational Mode |
|------------------|---|-------------------------------|
| O-H Stretch | Carboxylic Acid (Very Broad, Strong) | $3300\text{ - }2500$ |
| C-H Stretch | Alkyl | $2980\text{ - }2850$ (Medium) |
| C=O Stretch | Carboxylic Acid | ~ 1710 (Strong, Sharp) |
| C-F Stretch | gem-Difluoro | $1300\text{ - }1100$ (Strong) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of molecular weight and offers structural clues through the analysis of fragmentation patterns.

- Molecular Ion (M^+): Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the deprotonated molecule $[M-H]^-$ would be expected at an m/z of 149.12. With Electron Ionization (EI), a molecular ion peak $[M]^+$ at m/z 150.12 may be observed.
- Key Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids under EI conditions is the loss of the carboxyl group.^[10]
 - $[M - COOH]^+$: A significant peak at m/z 105, corresponding to the loss of the 45 Da carboxylic acid radical, would be strong evidence for the proposed structure.

| Table 3: Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | Ion | m/z (Calculated) |
Identity | | $[M]^+$ | 150.1 | Molecular Ion | | $[M - COOH]^+$ | 105.1 | Loss of Carboxylic Acid Group |

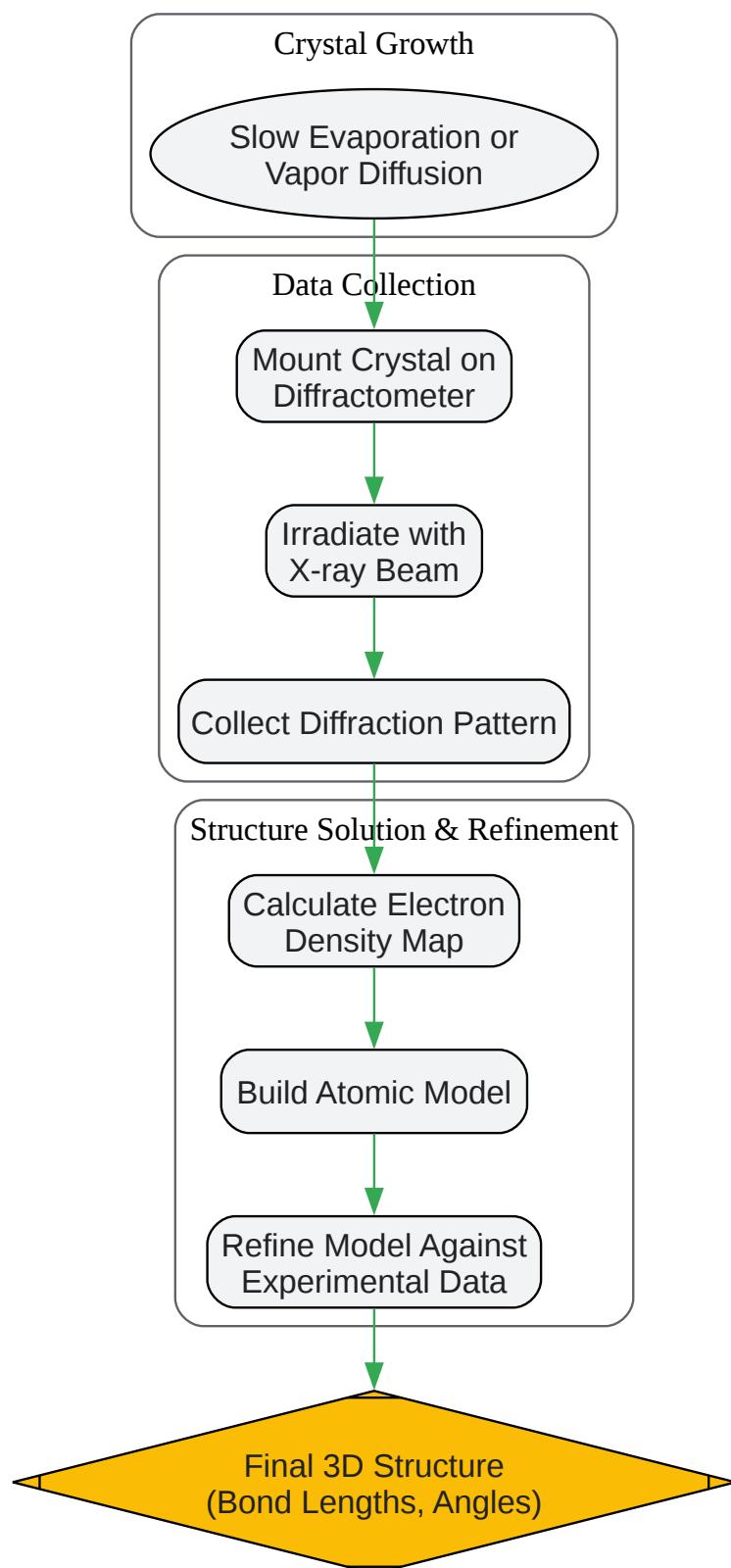
Experimental Protocol: Direct Infusion ESI-MS

- Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Ionization: Apply appropriate ESI voltage (e.g., -3.5 kV for negative mode) and nebulizing gas flow to generate gas-phase ions.
- Mass Analysis: Scan a relevant mass range (e.g., m/z 50-300) to detect the deprotonated molecular ion $[M-H]^-$.

- Tandem MS (MS/MS): To confirm fragmentation, the $[M-H]^-$ ion can be mass-selected and subjected to collision-induced dissociation (CID) to generate and analyze fragment ions.

Crystallographic Analysis: The Ultimate Structural Proof

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although a published crystal structure for this specific molecule is not readily available, this technique would provide precise data on bond lengths, bond angles, and the conformation of the cyclobutane ring, confirming its puckered nature. The structure of similar complex fluorinated molecules has been confirmed using this authoritative method.[\[7\]](#)

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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The structural elucidation of **3,3-difluoro-1-methylcyclobutanecarboxylic acid** is a textbook case for the power of synergistic analytical chemistry. NMR spectroscopy (^1H , ^{13}C , and ^{19}F) provides a detailed map of the atomic connectivity and electronic environments. Infrared spectroscopy offers rapid confirmation of essential functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Finally, X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure. Together, these techniques provide a self-validating and irrefutable body of evidence, confirming the identity and purity of this vital chemical building block for the advancement of pharmaceutical research.

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